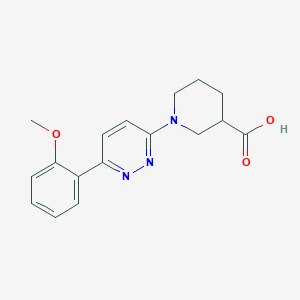
1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a pyridazine ring, which is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also includes a pyridazine ring, which has unique physicochemical properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.42 . It is a powder at room temperature . More specific physical and chemical properties were not found in the available literature.Scientific Research Applications
Anticonvulsant Activity
The pyrrolidine ring in this compound is one of the nitrogen heterocycles widely used by medicinal chemists. It offers several advantages, including efficient exploration of pharmacophore space due to sp³ hybridization, stereoisomerism, and increased three-dimensional coverage. In the context of anticonvulsant activity, researchers have synthesized derivatives of this compound and evaluated their efficacy. Notably, compound 62b demonstrated promising anticonvulsant activity with an ED₅₀ value of 62.14 mg/kg in the maximal electroshock seizure (MES) test . Further studies could explore its mechanism of action and potential clinical applications.
properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-7-3-2-6-13(15)14-8-9-16(19-18-14)20-10-4-5-12(11-20)17(21)22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBOOQHMCPGNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)
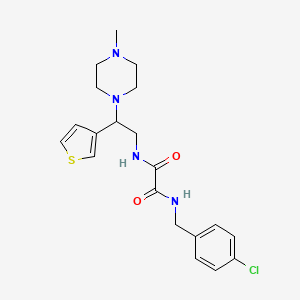
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)
![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)
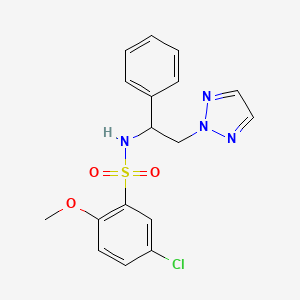

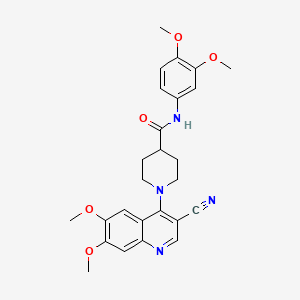
![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)
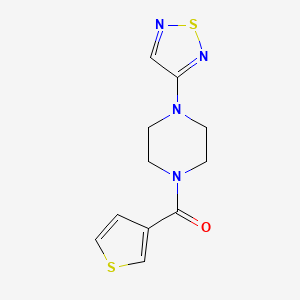
![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)
![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)